molecular formula C29H28FN3O2 B286487 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione

3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione

Cat. No. B286487
M. Wt: 469.5 g/mol
InChI Key: SLHOTSULTKLUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione, also known as FDP, is a chemical compound that has been studied for its potential therapeutic effects. This compound is a member of the family of pyrrolidinedione derivatives, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione inhibits cell growth and induces apoptosis, or programmed cell death. 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In models of neurological disorders, 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is also soluble in a variety of solvents, making it easy to work with in the lab. However, there are also limitations to using 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione in lab experiments. 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has a relatively short half-life, which may limit its effectiveness in some applications. In addition, 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has not been extensively studied in vivo, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several future directions for research involving 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione. One area of interest is the development of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione analogs with improved pharmacological properties. Another area of interest is the use of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione and its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione involves the reaction of 4-fluorobenzaldehyde with 1-(2-aminopropyl)piperazine to form the intermediate 2-[4-(4-fluorophenyl)-1-piperazinyl]ethylamine. This intermediate is then reacted with ethyl acetoacetate to form the final product, 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione. The synthesis of 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been optimized to produce high yields and purity, making it a useful compound for research purposes.

Scientific Research Applications

3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been studied for its potential therapeutic effects in a variety of conditions, including cancer, inflammation, and neurological disorders. In cancer research, 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. In addition, 3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has been studied for its potential neuroprotective effects in models of Parkinson's disease and stroke.

properties

Molecular Formula

C29H28FN3O2

Molecular Weight

469.5 g/mol

IUPAC Name

3-benzhydrylidene-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H28FN3O2/c30-24-11-13-25(14-12-24)32-18-15-31(16-19-32)17-20-33-27(34)21-26(29(33)35)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14H,15-21H2

InChI Key

SLHOTSULTKLUPX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCN1CCN2C(=O)CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2=O)C5=CC=C(C=C5)F

Origin of Product

United States

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